Nintedanib

Catalog No.
S548006
CAS No.
656247-17-5
M.F
C31H33N5O4
M. Wt
539.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nintedanib

Avoid off-target kinase effects and solubility mismatches in angiogenesis/fibrosis research. Nintedanib free base (CAS 656247-17-5) selectively blocks VEGFR, FGFR, and PDGFR with nanomolar potency, while its lipophilic nature (LogP 3.6) suits non-aqueous delivery. Key advantages: • Potent dual-digit nanomolar IC50 against VEGFR1-3, FGFR1-3, PDGFRα/β; minimal KIT inhibition vs. sunitinib. • Free base ensures optimal solubility for lipid-based formulations and topical depots. • High-purity (>99%) guaranteed for reproducible preclinical models.

CAS Number

656247-17-5

Product Name

Nintedanib

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

Molecular Formula

C31H33N5O4

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3

InChI Key

CPMDPSXJELVGJG-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

BIBF1120; BIBF 1120; BIBF-1120; Nintedanib. Brand name: Vargatef.

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)OC)NC3=O)C5=CC=CC=C5

Isomeric SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)OC)NC3=O)/C5=CC=CC=C5

The exact mass of the compound Intedanib is 539.25325 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

Nintedanib (BIBF 1120) is a competitive, intracellular indolinone-derivative inhibitor of multiple tyrosine kinases.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfE5YjqkcUJ21-4S409zD5LJAwoE1sYsdqkUb3zBbgsuiZAFJf6-HHDaZTAxx48MOxNO2mT0gdMWe8MWWmnVf10azKa_9CHdUhTQ1-I1Ta_V3PZAw8rAXz2HYCHgA31iqO39nSF8o-)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_1_9Y1TLycddG8rwGI0kxaKketyt-xyyhPHIZSy5896Hr5pn-eNhm5SUXKWiK4GsN69g7JvFOq7p2elA5q5u_dez4-4w8AqBdvU2s2sVWMJ1dmoqNtsxx3P-WkuD2ZoUyaTAomkpgiYo-ycS2yZkn9sHY8s6mTfw6dYkPkKR3j-cZN_FEIsQ2Fz3ViFjDxs8SNFsKZihN48O3VKa_x5_I65b8Wi4Wfz9qIqv0K6Kp)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhvGFN9sfIwwHfhHtoVQIwT_cdsSnPOzhbJbwK8fcRziox04IXrOLNQoTqU3elNvt2-A0uRBeFzRUZOF_JpvwK5I7_mAu5-XGLEJnPAqqszgncWdvsTexEDiudytgjHlflNrqDY4b6w07tzNJp9Zv7lwJerYwQLCpKilNgCxKUwA%3D%3D)] It primarily targets vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β) by binding to the intracellular ATP pocket, which blocks downstream signaling involved in angiogenesis and fibrosis.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4mnNZ4iPnyaXVHUnLxNttsbEuUdhtfsVvfdvk9H8FdZEvm2SDtCgF-aqKmmcR74Ct6HTrwDK3gDE5G5HUHfi8f2dNY8B-AS4L5kvfNoVk6J71ztbH0hcP2_o8GTeo17WrI94c9Mhy0JZBN9R1XhE%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Gkpn2U250bplHkYDVy16WjWTxO7WFXvt7VilauNFRixfBlkEf28tfNAp_zcyyl8-as7cM0b12iz5k7Ws-Z9liwYNPHwu8sCpf6fcfUPMsCgJ3PM39bDQoqUVl-LCWOTUBP8n)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFFFMvt_fJOsT-RGeG6KjAWm8VxsQOvYrQ1m32StMxcxufqHj9Qn0oXMJSXJEYr-n-wGJ28IekJkjnO6a9GSEm6QhX8KLomReWTWyyeZHeyYK-Zy1xlaPHkcJChvpk9NE_gqpI%3D)] Additionally, it shows inhibitory activity against non-receptor tyrosine kinases such as Src, Lck, and Flt-3, making it a key tool for investigating pro-angiogenic and pro-fibrotic pathways.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Gkpn2U250bplHkYDVy16WjWTxO7WFXvt7VilauNFRixfBlkEf28tfNAp_zcyyl8-as7cM0b12iz5k7Ws-Z9liwYNPHwu8sCpf6fcfUPMsCgJ3PM39bDQoqUVl-LCWOTUBP8n)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFFFMvt_fJOsT-RGeG6KjAWm8VxsQOvYrQ1m32StMxcxufqHj9Qn0oXMJSXJEYr-n-wGJ28IekJkjnO6a9GSEm6QhX8KLomReWTWyyeZHeyYK-Zy1xlaPHkcJChvpk9NE_gqpI%3D)]

Research Fit

1 Triple angiokinase inhibition workflow (VEGFR, PDGFR, FGFR)
2 Pulmonary fibrosis model-response studies (bleomycin, silica models)
3 Esylate salt form supports oral formulation development

Choosing a substitute for Nintedanib based on broad classification as a 'tyrosine kinase inhibitor' introduces significant experimental variables. Close analogs like Sunitinib and Sorafenib possess distinct kinase selectivity profiles and off-target activities, which can confound results when studying VEGFR/FGFR/PDGFR-specific pathways.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Gkpn2U250bplHkYDVy16WjWTxO7WFXvt7VilauNFRixfBlkEf28tfNAp_zcyyl8-as7cM0b12iz5k7Ws-Z9liwYNPHwu8sCpf6fcfUPMsCgJ3PM39bDQoqUVl-LCWOTUBP8n)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJy9PhczL_Np4Y6ppbm63zhH77Dd9GzNSL-goZlj4yRthVXVPyCapuN4XbnzJxIln4vyi8iOgXPm1nL6HDHgz7pWarIA3tCgjqAN_52CV9XOrWqyJY_s8DAVtwRLqfX-N_VmJIF8QTIjzydA%3D%3D)] Furthermore, the choice between Nintedanib free base (CAS 656247-17-5) and its esylate salt (CAS 656247-18-6) is a critical procurement decision dictated by solvent compatibility; their differing solubility profiles directly impact stock solution preparation, formulation development, and subsequent bioavailability in experimental models.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPIBvbO_5q3PCrM389PMVcZThpVGBm9_KFKZ-3rPOaDlMfeP3Clg58f9wOafOM0jqgKZrsojn7v4HDfN1o8o60-esxYN56hGS6eUdtz8M4DjXJ9g0Ts3NU-lI94F0u0Qk4m4Yxdvv3sQ-q1VDXrGODCu-UKtUvOgrIZaiJeJG3MQ%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTsfidaNe6X-q0RBLfKmV45FGfqj1Hj5Ck9-fsQhf97N4Y9xC7qGntIoPoktwCcaIkDkyOyVVa8BqrUwvwRNzjLmfgeGLF5UeRohgbcDxdaL15P9P6jUrby0KZk8LjLsqYK7CbZHRC1zM-BruG2y6FLmFXFIYThG1vQPGyZGwbxTLdz5zfyW0aASzRBz4lmw%3D%3D)] Failure to select the precise compound and form can lead to issues with reproducibility, altered cellular potency, and misinterpretation of results.

Substitution Risk

vs. Sorafenib Nintedanib inhibits FGFR1/2/3; sorafenib lacks FGFR activity at reported concentrations. FGFR pathway coverage may shift antifibrotic model interpretation. Sorafenib's profile is insufficient for FGFR-dependent fibrosis readouts.
vs. Pirfenidone Nintedanib shows distinct kinase inhibition mechanism; FVC endpoint preservation patterns differ. Direct substitution may alter model-response context. Pirfenidone lacks triple angiokinase inhibition and may not replicate FGFR-dependent endpoints.
vs. Cyclophosphamide Nintedanib exhibits prolonged lung tissue residence (>24 h). Cyclophosphamide clearance is faster; lung retention profile may limit chronic fibrosis model comparability. Shorter pulmonary exposure may not sustain antifibrotic pathway modulation.
Free base vs. esylate Free base aqueous solubility (~10-20 μM) severely limits oral formulation utility. Esylate salt solubility (89 mg/mL) enables reproducible in vivo dosing. Procurement of free base may compromise oral bioavailability and dose accuracy.

Form Selection Based on Solubility: Nintedanib Free Base vs. Esylate Salt

The selection between Nintedanib free base and its esylate salt is a critical, procurement-level decision driven by solubility requirements. The free base is lipophilic (LogP = 3.6) and has very low aqueous solubility, approximately 5.1 µg/mL at physiological pH 7.4.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTsfidaNe6X-q0RBLfKmV45FGfqj1Hj5Ck9-fsQhf97N4Y9xC7qGntIoPoktwCcaIkDkyOyVVa8BqrUwvwRNzjLmfgeGLF5UeRohgbcDxdaL15P9P6jUrby0KZk8LjLsqYK7CbZHRC1zM-BruG2y6FLmFXFIYThG1vQPGyZGwbxTLdz5zfyW0aASzRBz4lmw%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFFkbQs-lcJl9RXEFK66P4cqeAKU2pCHAty8EWXUUcM5hTd5bc62ggaFdlvuTvuozPFtHdywvwajixW2DArfSFcZUSRuuTJHWUwbGBIdGtGEHaLN9WWJdmkt1o4oFOBUki_9qz3TiMQuCeEAppmivGXW30KrAoPyO-EEmNHaH3mmDoZ6GDpKwOvevngUQv6GkRZgAxGNyQL6mTsLk5GaQVh)] In contrast, the esylate salt form was developed specifically to enhance aqueous solubility, reaching 2.8 mg/mL in water (a >500-fold increase), which is crucial for oral formulations and aqueous-based in vitro assays.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPIBvbO_5q3PCrM389PMVcZThpVGBm9_KFKZ-3rPOaDlMfeP3Clg58f9wOafOM0jqgKZrsojn7v4HDfN1o8o60-esxYN56hGS6eUdtz8M4DjXJ9g0Ts3NU-lI94F0u0Qk4m4Yxdvv3sQ-q1VDXrGODCu-UKtUvOgrIZaiJeJG3MQ%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTsfidaNe6X-q0RBLfKmV45FGfqj1Hj5Ck9-fsQhf97N4Y9xC7qGntIoPoktwCcaIkDkyOyVVa8BqrUwvwRNzjLmfgeGLF5UeRohgbcDxdaL15P9P6jUrby0KZk8LjLsqYK7CbZHRC1zM-BruG2y6FLmFXFIYThG1vQPGyZGwbxTLdz5zfyW0aASzRBz4lmw%3D%3D)] However, the free base may be preferred for formulation in specific organic solvents or lipid-based delivery systems.

Evidence DimensionAqueous Solubility (approx.)
Target Compound Data~5 µg/mL in pH 7.4 buffer
Comparator Or BaselineNintedanib Esylate Salt: 2,800 µg/mL (2.8 mg/mL) in water
Quantified Difference>500-fold higher solubility for the esylate salt in aqueous media
ConditionsAqueous buffer (pH 7.4) for free base vs. pure water for esylate salt.

This dictates the choice of compound form based on the experimental solvent system (aqueous vs. organic/lipid), directly impacting stock preparation and bioavailability.

FGFR inhibition vs. sorafenib
Head-to-head
Nintedanib IC50 FGFR1/2/3: 69/37/108 nM; sorafenib: no significant FGFR inhibition reported. PDGFR-β comparable (65 vs 57 nM).
Supports FGFR pathway-response interpretation for pulmonary fibrosis models.
Kinase panel context; ATP at Km for each kinase.

Potent Triple Angiokinase Inhibition Profile Compared to Other Multi-Targeted TKIs

Nintedanib demonstrates potent, nanomolar-range inhibition across the three key receptor families implicated in angiogenesis and fibrosis. Direct enzymatic assays show IC50 values of 13-34 nM for VEGFRs, 37-108 nM for FGFRs, and 59-65 nM for PDGFRs.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXaHbS5I5ho-XoOBCP5haJmpBQojxBe0ETcSXFrjDUEYd4mUm78IeZXowMWX5EZCxSeVU1CMN8oJ-7R745Kt37ic08ILq9gykXQ8tYvwgtAFuDjwkmbEl89CkRBDNhtXx390l6102jTM-cYhnoYbRRbMExfw0MB-HC7zIP)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0E_gBzNJptK0wQuBRmiUzYbv7vr6DQeLvhWig6Yx1t4tXYH4aN-zkY0Rw5U9PQkYgd7keciQXdrzI3MBJ8GSP7FJqzjXGqyKCU8TG8OVLJSxW0xWuq8zrmUQoc4SAIWjTdTMjDofIFK-rtjFkCDqy)] This balanced, potent inhibition of all three pathways distinguishes it from other multi-kinase inhibitors like Sunitinib and Sorafenib, which have different potency distributions across these same targets, allowing for more focused mechanistic studies.

Evidence DimensionEnzymatic IC50 (nM)
Target Compound DataVEGFR1/2/3: 34/13/13 nM; FGFR1/2/3: 69/37/108 nM; PDGFRα/β: 59/65 nM
Comparator Or BaselineGeneral class of multi-targeted TKIs (e.g., Sunitinib, Sorafenib) which have different inhibition profiles.
Quantified DifferenceProvides a specific profile of potent, dual-digit nanomolar inhibition across all three key angiokinase families.
ConditionsIn vitro enzymatic kinase assays.

For researchers needing to simultaneously and potently block all three major angiokinase pathways (VEGFR/FGFR/PDGFR), Nintedanib offers a more defined and balanced inhibitory profile than other broad-spectrum TKIs.

FVC preservation vs. pirfenidone
Cross-study comparable
At 12 months, mean FVC higher by 106 mL (95% CI 34-178); decline rate -6.2 vs -13.4 mL/month. OR for ≥10% FVC decline 0.66 vs 0.57.
Reported FVC endpoint context; may support antifibrotic model-response interpretation.
Real-world analysis; endpoint context requires validation in research model.

Focused Selectivity Profile Avoids Potent KIT Inhibition Common to Other TKIs

A key differentiator for Nintedanib is its kinase selectivity profile relative to other widely-used TKIs like Sunitinib. While both inhibit VEGFR and PDGFR, Sunitinib is also a potent inhibitor of KIT and FLT3.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHfhEMGVpDKbpaaILUREQsSday_tAhPNPMIwSe64tBVYilfcOTfb8syyv1zC2Uory6Wf7Tb1kKUYBkKZIGlpvMlwg2GyfJj1aJaYYMN7mR_ygUnuiOURE2uP6D0baj9HYJm-L220Zx9Rr3rpPYGj7mF0QU8)] Nintedanib demonstrates significantly less activity against KIT, which is an important consideration for researchers aiming to isolate the biological effects of VEGFR/FGFR/PDGFR inhibition without the confounding effects of potent KIT blockade, which is associated with distinct cellular processes and toxicities like myelosuppression.

Evidence DimensionPrimary Kinase Targets
Target Compound DataVEGFR, PDGFR, FGFR, Flt-3, Src-family
Comparator Or BaselineSunitinib: Also potently inhibits KIT and RET
Quantified DifferenceAbsence of potent KIT inhibition compared to Sunitinib.
ConditionsIn vitro kinase panel screening.

This allows for cleaner interpretation of experimental results by minimizing off-target effects on pathways like KIT, which is critical in hematopoiesis and mast cell function.

Lung tissue residence vs. cyclophosphamide
Head-to-head
Nintedanib detectable >24 h in fibrotic lung; peak 4-6 h. Cyclophosphamide cleared earlier, not detectable beyond 24 h.
Supports lung tissue partitioning advantage for chronic fibrosis models.
Bleomycin mouse model; MSI analysis.
Solubility: free base vs. esylate
Head-to-head
Free base ~10-20 μM in water; esylate salt 89 mg/mL (136.97 mM). Approximately 7,000-fold difference.
Salt-form selection critical for oral formulation exposure context.
Supplier datasheets; pH-dependent solubility below 3.
Lung-to-plasma partitioning
Cross-study comparable
Lung Cmax and AUC substantially higher than plasma; inhaled dose ~140-fold lower than oral for equivalent pulmonary effect.
Supports preferential lung targeting in research models; systemic exposure may be reduced.
Rodent PK; flip-flop kinetics reported.
DDI: CYP3A4/P-gp substrate
Head-to-head
Ketoconazole: AUC ↑61%, Cmax ↑83%; rifampicin: AUC ↓50.3%, Cmax ↓60.3%; pirfenidone co-administration: no exposure change.
Supports DDI-aware experimental design in combination therapy models.
Clinical DDI studies; PBPK model validated.

Models of Angiogenesis Requiring Balanced VEGFR, FGFR, and PDGFR Blockade

For in vitro or in vivo studies where the research goal is to inhibit angiogenesis by simultaneously blocking the three primary pro-angiogenic receptor families, Nintedanib provides a well-characterized tool with potent, dual-digit nanomolar activity against all three targets.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0E_gBzNJptK0wQuBRmiUzYbv7vr6DQeLvhWig6Yx1t4tXYH4aN-zkY0Rw5U9PQkYgd7keciQXdrzI3MBJ8GSP7FJqzjXGqyKCU8TG8OVLJSxW0xWuq8zrmUQoc4SAIWjTdTMjDofIFK-rtjFkCDqy)]

Studies of Fibrosis Where Confounding KIT Inhibition Must Be Minimized

In cellular or animal models of fibrosis, Nintedanib allows for the study of anti-fibrotic mechanisms mediated by PDGFR and FGFR inhibition without the strong off-target inhibition of KIT often seen with substitutes like Sunitinib.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Gkpn2U250bplHkYDVy16WjWTxO7WFXvt7VilauNFRixfBlkEf28tfNAp_zcyyl8-as7cM0b12iz5k7Ws-Z9liwYNPHwu8sCpf6fcfUPMsCgJ3PM39bDQoqUVl-LCWOTUBP8n)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHfhEMGVpDKbpaaILUREQsSday_tAhPNPMIwSe64tBVYilfcOTfb8syyv1zC2Uory6Wf7Tb1kKUYBkKZIGlpvMlwg2GyfJj1aJaYYMN7mR_ygUnuiOURE2uP6D0baj9HYJm-L220Zx9Rr3rpPYGj7mF0QU8)] This ensures that observed effects are more directly attributable to the intended pathways.

Formulation Development Requiring High Solubility in Organic or Lipid-Based Media

When developing non-aqueous formulations, such as for topical application, specialized depots, or lipid-based delivery systems, the lipophilic nature of Nintedanib free base (LogP 3.6) makes it the appropriate choice over the highly water-soluble esylate salt.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTsfidaNe6X-q0RBLfKmV45FGfqj1Hj5Ck9-fsQhf97N4Y9xC7qGntIoPoktwCcaIkDkyOyVVa8BqrUwvwRNzjLmfgeGLF5UeRohgbcDxdaL15P9P6jUrby0KZk8LjLsqYK7CbZHRC1zM-BruG2y6FLmFXFIYThG1vQPGyZGwbxTLdz5zfyW0aASzRBz4lmw%3D%3D)]

Application Fit Matrix

Application
Selection Property
Validation Focus
Pulmonary fibrosis model-response studies
Lung tissue partitioning context
FVC decline-rate endpoint review
Combination therapy model studies
Co-administration PK context
DDI exposure-model interpretation
Kinase pathway inhibition studies
Triple angiokinase inhibition profile
FGFR pathway-response review
Oral formulation development studies
Salt-form aqueous solubility context
Solubility-dependent exposure review

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

539.25325455 Da

Monoisotopic Mass

539.25325455 Da

Heavy Atom Count

40

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G6HRD2P839

Drug Indication

Ofev is indicated in adults for the treatment of Idiopathic Pulmonary Fibrosis (IPF).

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors;

Associated Chemicals

Nintedanib esylate; 656247-18-6

Wikipedia

Nintedanib

Drug Warnings

Based on animal findings, nintedanib may cause fetal harm if administered to pregnant women. Embryofetal toxicity and teratogenicity have been demonstrated in rats and rabbits given nintedanib dosages less than and approximately 5 times the maximum recommended human dose. Teratogenic effects included missing or additional major blood vessels, skeletal abnormalities, or missing urogenital organs.Women of childbearing potential should use effective contraception while receiving nintedanib and for at least 3 months after the drug is discontinued.If nintedanib is used during pregnancy or if the patient becomes pregnant while receiving the drug, the patient should be apprised of the potential fetal hazard.
Safety and efficacy of nintedanib have not been established in pediatric patients.
Nintedanib and its metabolites are distributed into milk in rats; it is not known whether the drug is distributed into human milk. Because of the potential for serious adverse reactions to nintedanib in nursing infants, a decision should be made whether to discontinue nursing or the drug, taking into account the importance of the drug to the woman.
Adverse effects reported in 5% or more of patients receiving nintedanib and at an incidence greater than with placebo include diarrhea, nausea, abdominal pain, elevated concentrations of hepatic enzymes (e.g., ALT, AST, alkaline phosphatase), vomiting, decreased appetite, decreased weight, headache, and hypertension.
For more Drug Warnings (Complete) data for Nintedanib (16 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of nintedanib is approximately 10-15 hours. In patients with idiopathic pulmonary fibrosis, the effective half-life of nintedanib has been estimated to be approximately 9.5 hours.
The effective half-life of nintedanib in patients with idiopathic pulmonary fibrosis (IPF) was 9.5 hours (gCV 31.9%).
The pharmacokinetics and metabolism of BIBF 1120, an oral triple angiokinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), were studied in healthy male volunteers (n = 8) who had received a single oral dose of 100 mg (14)C-radiolabelled BIBF 1120 administered as solution. BIBF 1120 /had a/ gMean /geometric mean/ terminal half-life /of/ 13.7 hr.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Antitumor drug-candidate intedanib was synthesized from methyl 3-nitrobenzate (2) by nucleophilic substitution, reduction and ring closure, N-acetylation and condensation to give methyl (E)-1-acetyl-3-(methoxyphenylmethylene)-2,3-dihydro-1H-indol-2-oxo-6-carboxylate (5), which was subjected to condensation with N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (9) and deacetylation with an overall yield of about 28% (based on compound 2) and purity of 99.5%. The intermediate 9 can be obtained from N-methyl-4-nitroaniline (6) by N-bromoactylation, nucleophilic substitution and reduction.

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 deg to 30 °C (59 deg to 86 °F). Protect from exposure to high humidity and avoid excessive heat. If repackaged, use USP tight container.

Interactions

In a multiple dose study in Japanese patients with idiopathic pulmonary fibrosis (IPF), addition of nintedanib to ongoing pirfenidone therapy resulted in a 41 and 32% decrease in nintedanib peak plasma concentrations and area under the concentration-time curve (AUC), respectively, compared with nintedanib alone. Concomitant use of nintedanib and pirfenidone did not have an effect on the pharmacokinetics of pirfenidone. In this study, nausea and vomiting were reported more frequently with concomitant nintedanib and pirfenidone therapy compared with nintedanib alone; all adverse effects reported in the study were mild or moderate in severity.
Nintedanib may increase the risk of bleeding. The manufacturer states that patients receiving full-dose anticoagulation therapy should be monitored closely for bleeding; dosage adjustment of the anticoagulant may be necessary.
Because the aqueous solubility of nintedanib is pH dependent (i.e., increased solubility at pH less than 3), drugs that increase gastric pH may potentially affect the bioavailability of nintedanib. However, concomitant administration of proton-pump inhibitors or H2-receptor antagonists in clinical studies did not affect trough concentrations of nintedanib.
Concomitant oral administration of nintedanib and rifampin (an inducer of P-gp and CYP3A4) decreased peak plasma concentrations and systemic exposure of nintedanib by about 60 and 50%, respectively.
For more Interactions (Complete) data for Nintedanib (8 total), please visit the HSDB record page.
1: Scagliotti GV, Gaafar R, Nowak A, Vogelzang NJ, Von Wangenheim U, Morsli N, Velema D, Popat S. P2.01: LUME-MeSO: Phase II/III Study of Nintedanib + Pemetrexed/Cisplatin in Patients With Malignant Pleural Mesothelioma: Track: SCLC, Mesothelioma, Thymoma. J Thorac Oncol. 2016 Oct;11(10S):S216. doi: 10.1016/j.jtho.2016.08.075. Epub 2016 Sep 22. PubMed PMID: 27676538.
2: Kolb M, Richeldi L, Behr J, Maher TM, Tang W, Stowasser S, Hallmann C, du Bois RM. Nintedanib in patients with idiopathic pulmonary fibrosis and preserved lung volume. Thorax. 2016 Sep 26. pii: thoraxjnl-2016-208710. doi: 10.1136/thoraxjnl-2016-208710. [Epub ahead of print] PubMed PMID: 27672117.
3: Chambers DC. Nintedanib for idiopathic pulmonary fibrosis: An Asian perspective. Respirology. 2016 Sep 20. doi: 10.1111/resp.12903. [Epub ahead of print] PubMed PMID: 27651286.
4: Okusaka T, Otsuka T, Ueno H, Mitsunaga S, Sugimoto R, Muro K, Saito I, Tadayasu Y, Inoue K, Loembé AB, Ikeda M. Phase I study of nintedanib in Japanese patients with advanced hepatocellular carcinoma and liver impairment. Cancer Sci. 2016 Sep 14. doi: 10.1111/cas.13077. [Epub ahead of print] PubMed PMID: 27627050.
5: Hughes G, Toellner H, Morris H, Leonard C, Chaudhuri N. Real World Experiences: Pirfenidone and Nintedanib are Effective and Well Tolerated Treatments for Idiopathic Pulmonary Fibrosis. J Clin Med. 2016 Sep 2;5(9). pii: E78. doi: 10.3390/jcm5090078. Review. PubMed PMID: 27598213.
6: Quintela-Fandino M, Lluch A, Manso LM, Calvo I, Cortes J, García-Saenz JA, Gil JM, Martinez-Jañez N, González-Martín A, Adrover E, De Andres R, Viñas G, Llombart Cussac A, Alba E, Guerra J, Bermejo B, Zamora E, Moreno-Anton F, Pernas-Simon S, Carrato A, Lopez A, Escudero MJ, Campo R, Carrasco EM, Palacios J, Mulero F, Colomer R. 18F-fluoromisonidazole PET and activity of neoadjuvant nintedanib in early HER2-negative breast cancer: a window-of-opportunity randomized trial. Clin Cancer Res. 2016 Sep 1. pii: clincanres.0738.2016. [Epub ahead of print] PubMed PMID: 27587436.
7: Hibi M, Kaneda H, Tanizaki J, Sakai K, Togashi Y, Terashima M, De Velasco MA, Fujita Y, Banno E, Nakamura Y, Takeda M, Ito A, Mitsudomi T, Nakagawa K, Okamoto I, Nishio K. FGFR gene alterations in lung squamous cell carcinoma are potential targets for the multikinase inhibitor nintedanib. Cancer Sci. 2016 Sep 1. doi: 10.1111/cas.13071. [Epub ahead of print] PubMed PMID: 27581340.
8: Olin JL, Woods JA, Garner SJ. Delayed Presentation of Hepatocellular Liver Injury After Nintedanib Administration. Am J Ther. 2016 Aug 17. [Epub ahead of print] PubMed PMID: 27574930.
9: Espinosa Bosch M, Asensi Diez R, García Agudo S, Clopes Estela A. Nintedanib in combination with docetaxel for second-line treatment of advanced non-small-cell lung cancer; GENESIS-SEFH drug evaluation report. Farm Hosp. 2016 Jun 1;40(4):316-27. doi: 10.7399/fh.2016.40.4.10455. PubMed PMID: 27571499.
10: Bonella F, Kreuter M, Hagmeyer L, Neurohr C, Keller C, Kohlhaeufl MJ, Müller-Quernheim J, Milger K, Prasse A; German Nintedanib Compassionate Use Consortium. Insights from the German Compassionate Use Program of Nintedanib for the Treatment of Idiopathic Pulmonary Fibrosis. Respiration. 2016;92(2):98-106. doi: 10.1159/000448288. Epub 2016 Aug 20. PubMed PMID: 27544537.
11: Gann CN, Morsli N, Chen X, Barrueco J. Response to 'Dai W et al. Am J Cancer Res 2015;5(10):3270-3275' from the makers of nintedanib. Am J Cancer Res. 2016 Jul 1;6(7):1547-8. eCollection 2016. PubMed PMID: 27508096; PubMed Central PMCID: PMC4969403.
12: Slobbe P, Poot AJ, Haumann R, Schuit RC, Windhorst AD, van Dongen GA. Two anti-angiogenic TKI-PET tracers, [(11)C]axitinib and [(11)C]nintedanib: Radiosynthesis, in vivo metabolism and initial biodistribution studies in rodents. Nucl Med Biol. 2016 Oct;43(10):612-24. doi: 10.1016/j.nucmedbio.2016.07.003. Epub 2016 Jul 14. PubMed PMID: 27497236.
13: Rogliani P, Calzetta L, Cavalli F, Matera MG, Cazzola M. Pirfenidone, nintedanib and N-acetylcysteine for the treatment of idiopathic pulmonary fibrosis: A systematic review and meta-analysis. Pulm Pharmacol Ther. 2016 Oct;40:95-103. doi: 10.1016/j.pupt.2016.07.009. Epub 2016 Jul 29. PubMed PMID: 27481628.
14: Taniguchi H, Xu Z, Azuma A, Inoue Y, Li H, Fujimoto T, Bailes Z, Schlenker-Herceg R, Kim DS. Subgroup analysis of Asian patients in the INPULSIS® trials of nintedanib in idiopathic pulmonary fibrosis. Respirology. 2016 Jul 11. doi: 10.1111/resp.12852. [Epub ahead of print] PubMed PMID: 27399197.
15: Lobo P. Nintedanib data challenge IPF guidelines. Lancet Respir Med. 2016 Aug;4(8):610. doi: 10.1016/S2213-2600(16)30196-5. Epub 2016 Jul 4. PubMed PMID: 27388655.
16: Wuyts WA, Kolb M, Stowasser S, Stansen W, Huggins JT, Raghu G. First Data on Efficacy and Safety of Nintedanib in Patients with Idiopathic Pulmonary Fibrosis and Forced Vital Capacity of ≤50 % of Predicted Value. Lung. 2016 Oct;194(5):739-43. doi: 10.1007/s00408-016-9912-1. Epub 2016 Jul 4. PubMed PMID: 27377558.
17: Englinger B, Lötsch D, Pirker C, Mohr T, van Schoonhoven S, Boidol B, Lardeau CH, Spitzwieser M, Szabó P, Heffeter P, Lang I, Cichna-Markl M, Grasl-Kraupp B, Marian B, Grusch M, Kubicek S, Szakács G, Berger W. Acquired nintedanib resistance in FGFR1-driven small cell lung cancer: role of endothelin-A receptor-activated ABCB1 expression. Oncotarget. 2016 Jun 29. doi: 10.18632/oncotarget.10324. [Epub ahead of print] PubMed PMID: 27367030.
18: Ryerson CJ, Camp PG, Eves ND, Schaeffer M, Syed N, Dhillon S, Jensen D, Maltais F, O'Donnell DE, Raghavan N, Roman M, Stickland MK, Assayag D, Bourbeau J, Dion G, Fell CD, Hambly N, Johannson KA, Kalluri M, Khalil N, Kolb M, Manganas H, Morán-Mendoza O, Provencher S, Ramesh W, Rolf JD, Wilcox PG, Guenette JA. High Oxygen Delivery to Preserve Exercise Capacity in Patients with Idiopathic Pulmonary Fibrosis Treated with Nintedanib. Methodology of the HOPE-IPF Study. Ann Am Thorac Soc. 2016 Sep;13(9):1640-7. doi: 10.1513/AnnalsATS.201604-267OC. PubMed PMID: 27348402.
19: Nintedanib. Aust Prescr. 2016 Apr;39(2):62-3. doi: 10.18773/austprescr.2016.031. Epub 2016 Feb 22. Review. PubMed PMID: 27340326; PubMed Central PMCID: PMC4917623.
20: Raghu G, Wells AU, Nicholson AG, Richeldi L, Flaherty KR, Le Maulf F, Stowasser S, Schlenker-Herceg R, Hansell DM. Effect of Nintedanib in Subgroups of Idiopathic Pulmonary Fibrosis by Diagnostic Criteria. Am J Respir Crit Care Med. 2016 Jun 22. [Epub ahead of print] PubMed PMID: 27331880.

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